Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Description
Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 1353496-72-6) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₂. It belongs to the triazolopyridine family, characterized by a fused triazole and pyridine ring system. The tetrahydro modification (5,6,7,8-saturation) reduces ring strain and enhances conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)8-5-4-6-13-7(2)11-12-9(8)13/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGFWWFJHOWCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN2C1=NN=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the triazole ring can enhance the compound's selectivity and potency against specific cancer types .
Neurological Applications
The compound has also been investigated for its neuroprotective properties. It acts as a modulator of P2X7 receptors, which are implicated in neuroinflammatory processes. This modulation can potentially lead to therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Activity
this compound has shown promise as an antimicrobial agent. Research has indicated that it possesses activity against a range of bacterial strains and fungi. The mechanism involves disrupting microbial cell wall synthesis .
Agrochemicals
Herbicidal Properties
In agricultural applications, this compound has been explored for its herbicidal properties. Studies suggest that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selective herbicidal action is attributed to its ability to interfere with specific metabolic pathways in target weeds .
Fungicides
Additionally, this compound has been evaluated for use as a fungicide. Its efficacy against fungal pathogens in crops suggests potential for inclusion in integrated pest management strategies .
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .
Nanomaterials
Research into nanomaterials has also identified this compound as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles are being explored for applications in drug delivery systems and targeted therapies .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 1863038-30-5)
- Molecular Formula : C₉H₉N₃O₂.
- Key Differences: Lacks the methyl group at position 3 and the tetrahydro saturation.
- Derivative : Its trifluoroacetate salt (CAS: 2204092-01-1) shows altered physicochemical properties due to the trifluoroacetyl group, improving crystallinity but increasing molecular weight .
Ethyl 6-methyl-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
- Molecular Formula : C₁₆H₁₅N₃O₂.
- Key Differences : Features a triazolo[1,5-a]pyridine core (isomeric ring fusion) with a phenyl substituent at position 8 and methyl at position 4. The phenyl group introduces steric bulk, as evidenced by a 61.4° tilt in the crystal structure, which may hinder binding to flat biological targets .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Molecular Formula : C₂₈H₂₅N₅O₇.
- Key Differences: Contains an imidazo[1,2-a]pyridine core instead of triazolo, with cyano, nitro, and phenethyl groups. The dicarboxylate and nitro substituents enhance polarity, reflected in its high melting point (243–245°C) .
Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₀H₁₁N₃O₂ | Not reported | Tetrahydro ring, methyl, ethyl ester |
| Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | C₉H₉N₃O₂ | Not reported | Aromatic triazolo-pyridine, ester |
| Compound 1l (imidazo derivative) | C₂₈H₂₅N₅O₇ | 243–245 | Cyano, nitro, dicarboxylate |
| Ethyl 6-methyl-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | C₁₆H₁₅N₃O₂ | Not reported | Phenyl, methyl, ester |
Notes:
- The target compound’s tetrahydro ring likely improves solubility in non-polar solvents compared to aromatic analogs .
- Nitro and cyano groups in Compound 1l increase polarity and melting point .
Biological Activity
Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS No. 144888-75-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C10H14N4O2
- Molecular Weight : 210.23 g/mol
- Structure : The compound features a triazolo-pyridine core, which is significant for its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of triazolo compounds exhibit anticonvulsant properties. For instance, a study demonstrated that related compounds could effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) analysis revealed that modifications on the triazole ring significantly influence anticonvulsant potency .
Anticancer Properties
This compound has shown promise in anticancer research. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. For example:
- HepG2 (human liver carcinoma) : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin.
- Mechanism : It is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Anti-inflammatory Effects
Recent studies suggest that triazole derivatives can modulate inflammatory responses. In particular, this compound has been shown to decrease pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases .
Research Findings and Case Studies
Q & A
What are the optimized synthetic routes for Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The compound can be synthesized via a one-pot multi-component reaction involving:
- 5-amino-1,2,4-triazole derivatives (e.g., 5-amino-1-phenyl-1H-1,2,4-triazole),
- Aromatic aldehydes (for regioselective substitution),
- Ethyl acetoacetate (as a β-ketoester precursor) .
Optimization Strategies:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control: Reflux conditions (80–100°C) balance reactivity and decomposition .
- Workup: Purification via flash chromatography (cyclohexane/ethyl acetate gradient) achieves isolated yields of 45–55% .
How can advanced spectroscopic techniques resolve structural ambiguities in this compound and its derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Assign protons and carbons using chemical shift trends:
- Triazole protons resonate at δ 8.2–8.5 ppm (aromatic region).
- Ethyl ester groups show quartets (δ 4.2–4.4 ppm) and triplets (δ 1.2–1.4 ppm) .
- HRMS: Confirm molecular formula (e.g., C₁₀H₁₄N₄O₂) with <2 ppm mass error .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
Data Contradiction Analysis:
Discrepancies in melting points (e.g., 215–245°C across studies) may arise from polymorphic forms or impurities. Cross-validate with DSC and XRPD .
What strategies enable regioselective modification of the triazolopyridine core for derivative synthesis?
Advanced Methodological Answer:
- Electrophilic Substitution: Introduce halogens (Br, Cl) at the C6 position using NBS or SOCl₂ under inert conditions .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids at C3 (Pd(OAc)₂, K₂CO₃, DMF/H₂O) .
- Oxidation: Ruthenium oxide/NaIO₄ selectively oxidizes tetrahydro-pyridine rings to dihydro analogs .
Challenge: Competing reactivity at N1 vs. C3 requires careful protecting group selection (e.g., Boc for N1) .
How can researchers evaluate the biological activity of this compound, and what assays are most informative?
Methodological Answer:
- Antiproliferative Activity:
- Antibacterial Screening:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Mechanistic Studies:
What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: TGA/DSC reveals decomposition onset at ~200°C. Store below 25°C to prevent degradation .
- Light Sensitivity: UV-Vis spectroscopy shows photooxidation at λ >300 nm. Use amber vials for long-term storage .
- Hydrolytic Stability: Ester groups hydrolyze in aqueous acidic/basic conditions (pH <3 or >10). Store in anhydrous DMSO at -20°C .
What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation:
- GHS Codes: H315 (skin irritation), H319 (eye damage). Use nitrile gloves and safety goggles .
- Ventilation: Handle powders in a fume hood to avoid inhalation (particle size <10 µm) .
- Spill Management: Neutralize with activated carbon and dispose as hazardous waste (EPA Category D) .
How can researchers address discrepancies in reported synthetic yields or biological data?
Data Contradiction Analysis:
- Yield Variability (e.g., 45% vs. 55%):
- Source Analysis: Compare solvent purity (HPLC-grade vs. technical), catalyst batches, or inert atmosphere integrity .
- Biological Activity Conflicts:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
